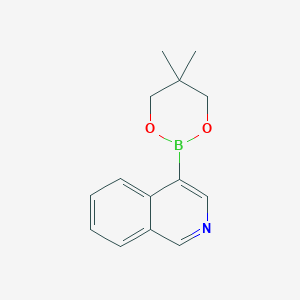
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives can involve multiple steps and different starting materials. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was achieved through a degradation process followed by chlorination and treatment with ammonia . Another example is the synthesis of 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone from isoquinoline using a three-step reaction involving sulfonation, alkali fusion, and hydrogenation . These methods highlight the complexity and versatility of synthetic approaches to isoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be quite diverse, as indicated by the various compounds discussed in the papers. For example, the crystal structure of an isoquinolinium cation paired with a 5-(2,4-dinitrophenyl)-1,3-dimethylbarbiturate anion was analyzed using 3D Hirshfeld surface analysis to determine intermolecular contacts . This suggests that isoquinoline derivatives can form complex structures with specific intermolecular interactions.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a range of chemical reactions. For instance, attempts to displace fluorides from a difluorobenz[g]isoquinoline dione with N,N-dimethylethylenediamine were unsuccessful, while other nucleophilic amines led to successful substitution reactions . This indicates that the reactivity of isoquinoline derivatives can be highly dependent on the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be inferred from their structures and the reactions they undergo. For example, the anticonvulsant and hypnotic activities of an isoquinolinium compound suggest potential pharmacological properties . The reactivity of the hydroxy and fluoro groups in the synthesis of benz[g]isoquinoline diones implies that these functional groups can significantly influence the chemical behavior of these compounds .
properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEZCUCPPAKCLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383560 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
CAS RN |
844891-01-6 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

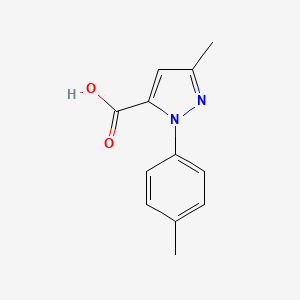
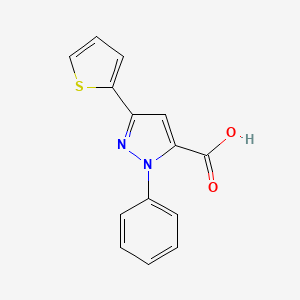

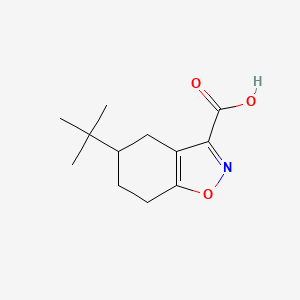
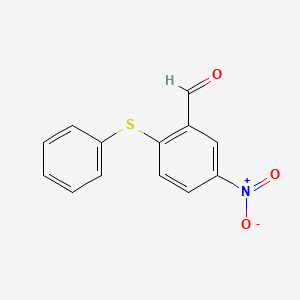
![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)


![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
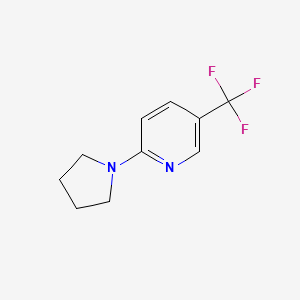


![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)
